p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol is a chemical compound characterized by its trifluoromethyl group attached to a benzyl alcohol structure, along with a morpholine moiety. Its molecular formula is C12H14F3N-O, and it has a molecular weight of approximately 261.24 g/mol. The compound exhibits a density of 1.304 g/cm³ and a boiling point of 381.7ºC at 760 mmHg, indicating its stability under high temperatures .
These reactions are significant in synthetic organic chemistry, particularly for developing derivatives with varied functionalities.
The biological activity of p-morpholino-alpha-(trifluoromethyl)benzyl alcohol has been explored in various studies. It exhibits potential as an antimicrobial agent and may have applications in pharmacology due to its ability to interact with biological targets. Specific studies have indicated that compounds with trifluoromethyl groups often show enhanced biological activity compared to their non-fluorinated counterparts, making this compound a candidate for further pharmacological exploration .
Several methods exist for synthesizing p-morpholino-alpha-(trifluoromethyl)benzyl alcohol:
These methods highlight the versatility in synthesizing this compound for research and industrial applications.
p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol finds applications in various fields:
These applications underscore the compound's relevance across multiple scientific disciplines.
Interaction studies involving p-morpholino-alpha-(trifluoromethyl)benzyl alcohol focus on its binding affinity and interaction mechanisms with biological targets. Preliminary studies suggest that the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Further research is needed to elucidate specific interactions at the molecular level, which could lead to the development of new therapeutic agents .
Several compounds share structural similarities with p-morpholino-alpha-(trifluoromethyl)benzyl alcohol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Alpha-(Trifluoromethyl)benzyl alcohol | Trifluoromethyl group | Lacks morpholine moiety |
| Morpholino-benzyl alcohol | Morpholine group | No trifluoromethyl substitution |
| 4-(Trifluoromethyl)phenol | Trifluoromethyl on phenolic structure | Absence of benzyl alcohol functionality |
| 2-Morpholinobenzaldehyde | Aldehyde functional group | Different functional reactivity |
These comparisons illustrate the unique combination of functional groups present in p-morpholino-alpha-(trifluoromethyl)benzyl alcohol, which may contribute to its distinctive chemical behavior and potential applications in various fields.
The molecular geometry of p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol represents a complex structural arrangement combining an aromatic benzyl alcohol core with two distinct substituents: a morpholine ring and a trifluoromethyl group. The compound, with the IUPAC name [2-morpholin-4-yl-5-(trifluoromethyl)phenyl]methanol, possesses a molecular formula of C₁₂H₁₄F₃NO₂ and a molecular weight of 261.24 g/mol [1].
| Property | Value |
|---|---|
| IUPAC Name | [2-morpholin-4-yl-5-(trifluoromethyl)phenyl]methanol |
| Common Name | p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol |
| Molecular Formula | C₁₂H₁₄F₃NO₂ |
| Molecular Weight | 261.24 g/mol |
| CAS Number | 886851-51-0 (related compound) |
| Structure Type | Aromatic alcohol with morpholine and trifluoromethyl substituents |
The conformational landscape of this compound is particularly complex due to the presence of multiple rotatable bonds and the distinct electronic properties of the substituents. The trifluoromethyl group exhibits characteristic conformational preferences where one of the carbon-fluorine bonds can adopt either an eclipsed conformation (in-plane with the aromatic ring) or a perpendicular conformation (out-of-plane) [2]. These conformational distinctions significantly influence the overall molecular geometry and stability.
The morpholine ring adopts a chair conformation similar to cyclohexane, with the nitrogen atom providing conformational flexibility through its lone pair interactions [3]. The attachment of the morpholine ring to the aromatic system creates additional conformational complexity, as the nitrogen-carbon bond can rotate, positioning the morpholine ring in various orientations relative to the benzene ring plane.
The benzyl alcohol moiety contributes further conformational variability through rotation around the carbon-carbon bond connecting the hydroxymethyl group to the aromatic ring. Studies on related trifluoromethyl-substituted benzyl alcohols demonstrate that the preferred conformations are significantly influenced by intramolecular interactions between the hydroxyl group and the aromatic substituents [2].
Nuclear Magnetic Resonance spectroscopy provides distinctive signatures for p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol, with each functional group contributing characteristic chemical shifts and coupling patterns. The morpholine ring system exhibits well-defined resonances in both ¹H and ¹³C Nuclear Magnetic Resonance spectra.
In ¹H Nuclear Magnetic Resonance spectroscopy, the morpholine N-methylene protons appear as characteristic multiplets in the δ 2.3-3.5 ppm region, while the oxygen-adjacent methylene protons (O-CH₂) resonate at δ 3.6-4.0 ppm [4]. These chemical shifts reflect the electron-withdrawing effect of the nitrogen and oxygen atoms within the morpholine ring system.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Multiplicity | Assignment |
|---|---|---|---|
| Morpholine N-CH₂ | δ 2.3-3.5 ppm | Multiplet | Adjacent to nitrogen |
| Morpholine O-CH₂ | δ 3.6-4.0 ppm | Multiplet | Adjacent to oxygen |
| Benzyl CH₂OH | δ 4.6-4.8 ppm | Singlet | Benzylic methylene |
| Aromatic H | δ 7.0-7.8 ppm | Complex | Aromatic protons |
The ¹³C Nuclear Magnetic Resonance spectrum reveals the characteristic carbon framework, with the trifluoromethyl carbon appearing as a quartet due to coupling with the three equivalent fluorine atoms. The aromatic carbons show distinct chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating morpholine substituent [5] [6].
¹⁹F Nuclear Magnetic Resonance spectroscopy provides unambiguous identification of the trifluoromethyl group, typically appearing as a singlet at δ -60 to -65 ppm. This chemical shift is characteristic of aromatic-bound trifluoromethyl groups and serves as a definitive structural marker [5] [4].
Infrared spectroscopy reveals the characteristic vibrational modes of p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol, with distinct absorption bands corresponding to each functional group. The morpholine ring contributes characteristic carbon-oxygen-carbon stretching vibrations in the 1100-1250 cm⁻¹ region, which are diagnostic for the six-membered heterocyclic ether system [4].
The trifluoromethyl group exhibits multiple characteristic vibrational modes in the infrared spectrum. The carbon-fluorine stretching vibrations appear as strong absorptions in the 1100-1300 cm⁻¹ region, with the exact frequencies depending on the electronic environment of the trifluoromethyl group [7]. The symmetric and antisymmetric stretching modes of the carbon-fluorine bonds provide distinctive fingerprint absorptions.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch | 3200-3600 | Medium-Strong | Alcohol hydroxyl |
| C-H stretch | 2800-3100 | Medium | Alkyl and aromatic |
| C-O-C stretch | 1100-1250 | Strong | Morpholine ring |
| C-F stretch | 1100-1300 | Very Strong | Trifluoromethyl |
| C-CF₃ stretch | 1300-1350 | Strong | Aromatic-CF₃ bond |
The aromatic carbon-carbon stretching vibrations appear in the typical aromatic region around 1500-1600 cm⁻¹, while the carbon-trifluoromethyl stretching mode appears as a characteristic strong absorption around 1300-1350 cm⁻¹ [7]. The hydroxyl stretching vibration of the benzyl alcohol group appears as a broad absorption in the 3200-3600 cm⁻¹ region, with the exact frequency depending on hydrogen bonding interactions.
Mass spectrometry of p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol exhibits characteristic fragmentation patterns that provide structural information about the molecular framework. The molecular ion appears at m/z 261, corresponding to the molecular weight of 261.24 g/mol [8].
The fragmentation patterns are dominated by the loss of characteristic functional groups. The trifluoromethyl group readily undergoes fragmentation, leading to the loss of CF₃ (m/z -69) or successive losses of fluorine atoms. The morpholine ring can fragment through various pathways, including the loss of the entire morpholine unit or stepwise fragmentation of the ring system [6].
| Fragment Ion | m/z | Loss | Structural Significance |
|---|---|---|---|
| [M]⁺- | 261 | - | Molecular ion |
| [M-CF₃]⁺ | 192 | -69 | Trifluoromethyl loss |
| [M-CH₂OH]⁺ | 230 | -31 | Hydroxymethyl loss |
| [M-C₄H₈NO]⁺ | 175 | -86 | Morpholine loss |
| [CF₃]⁺ | 69 | - | Trifluoromethyl fragment |
The base peak in the mass spectrum typically corresponds to a stable aromatic fragment, often resulting from the loss of both the hydroxymethyl group and portions of the morpholine ring. The presence of the trifluoromethyl group stabilizes certain fragmentation pathways while destabilizing others, creating a distinctive fragmentation fingerprint.
Density Functional Theory calculations provide detailed insights into the electronic structure and geometric parameters of p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol. The choice of computational method is crucial for accurately describing the complex electronic interactions in this multiply-substituted aromatic system.
The B3LYP functional with the 6-31+G(d,p) basis set serves as a standard computational approach for geometry optimization and property prediction [9] [10]. However, for trifluoromethyl-containing compounds, the M06-2X functional with the 6-31+G(d,p) basis set has been demonstrated to provide superior cost-effectiveness and accuracy [9]. This method particularly excels in describing the long-range interactions and dispersion effects important for conformational analysis.
| Computational Method | Application | Advantages | Reference |
|---|---|---|---|
| B3LYP/6-31+G(d,p) | Geometry optimization | Standard, well-validated | [9] [10] |
| M06-2X/6-31+G(d,p) | Trifluoromethyl compounds | Cost-effective accuracy | [9] |
| CAM-B3LYP/aug-cc-pVDZ | Van der Waals interactions | Long-range corrections | [9] |
| MP2/6-311++G(2d,p) | High-accuracy reference | Electron correlation | [2] |
The optimized geometry reveals key structural parameters including bond lengths, bond angles, and dihedral angles that define the three-dimensional architecture of the molecule. The morpholine ring maintains its characteristic chair conformation, with the nitrogen atom exhibiting tetrahedral geometry. The trifluoromethyl group adopts its preferred conformation to minimize steric interactions with adjacent substituents.
Vibrational frequency calculations at the optimized geometry provide theoretical infrared spectra that can be directly compared with experimental measurements. The calculated frequencies typically require scaling factors to account for systematic errors in the computational method, with scaling factors of 0.96-0.98 commonly applied to B3LYP frequencies [9].
The trifluoromethyl group exerts profound electronic effects on the molecular properties of p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol through both inductive and field effects. As one of the most powerful electron-withdrawing groups in organic chemistry, the trifluoromethyl substituent significantly perturbs the electronic distribution throughout the aromatic system [11].
The electron-withdrawing nature of the trifluoromethyl group stabilizes negative charge development and destabilizes positive charge formation. This electronic effect manifests in various molecular properties, including chemical reactivity, acidity, and spectroscopic parameters. The inductive effect of the trifluoromethyl group extends through the aromatic ring system, influencing the electronic properties of distant functional groups [11].
Computational analysis reveals that the trifluoromethyl group significantly affects the frontier molecular orbitals of the compound. The Highest Occupied Molecular Orbital energy is lowered due to the electron-withdrawing effect, while the Lowest Unoccupied Molecular Orbital energy is also affected by the extended conjugation through the aromatic system [12]. These changes in orbital energies directly impact the compound's reactivity and spectroscopic properties.
The electrostatic potential surface calculations demonstrate the charge distribution throughout the molecule, with the trifluoromethyl group creating a region of positive electrostatic potential that contrasts with the electron-rich morpholine nitrogen atom. This charge complementarity influences intermolecular interactions and molecular recognition processes.